Acridine;but-2-ynedioic acid

Description

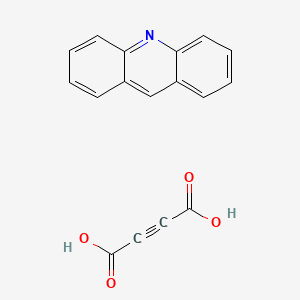

Acridine (C₁₃H₉N) is a nitrogen-containing heterocyclic aromatic compound structurally analogous to anthracene, with one central CH group replaced by nitrogen . It is a pale yellow crystalline solid (melting point: 114°C) with weak basicity (pKa ~5.1) and fluorescence properties . Synthesized via the Bernthsen method using diarylamines and carboxylic acids with zinc chloride , acridine and its derivatives are widely utilized in dyes, antiseptics (e.g., proflavine), and as DNA/RNA intercalators (e.g., acridine orange) . Its biological activities span mitochondrial modulation, anti-prion effects, and enzyme inhibition, as detailed below.

Properties

CAS No. |

827348-13-0 |

|---|---|

Molecular Formula |

C17H11NO4 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

acridine;but-2-ynedioic acid |

InChI |

InChI=1S/C13H9N.C4H2O4/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;5-3(6)1-2-4(7)8/h1-9H;(H,5,6)(H,7,8) |

InChI Key |

PLFYIFZLFJDUAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(#CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Acridine Derivatives

- Tacrine and Metabolites: Tacrine, a cholinesterase inhibitor, shares structural similarities with acridine derivatives. However, tacrine metabolites (1-hydroxy and 7-hydroxy tacrine) and non-acridine inhibitors (e.g., eserine) caused mitochondrial damage without endoplasmic reticulum (ER) changes, highlighting the acridine scaffold’s unique role in ER disruption . Key Finding: The acridine core is critical for inducing ER stress alongside mitochondrial dysfunction .

- Bis-Acridines vs. Monoacridines: Bis-acridines, featuring two acridine moieties linked by alkyl chains, exhibit enhanced anti-prion activity compared to monoacridines (e.g., quinacrine). Structure-activity studies reveal that linker length and composition significantly influence efficacy against PrPSc (scrapie prion protein). For example, converting a carbon in the acridine scaffold to nitrogen (aza-acridine) reduced activity by >90%, underscoring the scaffold’s specificity .

Aza-Acridines :

Substituting a nitrogen atom into the acridine scaffold diminishes anti-PrPSc activity, suggesting that electronic and steric properties of the unmodified acridine ring are vital for target engagement .

Functional Analogues in Anti-Prion Activity

Acridine’s anti-prion activity (IC₅₀ = 5 μM) is compared to:

- Dextran Sulfate Sodium (DSS) : A sulfated polysaccharide with higher potency (IC₅₀ = 0.05 μM) in inhibiting PrPres formation .

- Tannic Acid: A polyphenol with intermediate efficacy (IC₅₀ = 0.2 μM) . Mechanistic Insight: While acridine and tannic acid reduce pre-formed PrPres aggregates, DSS primarily inhibits PrPC-to-PrPres conversion .

Pharmacological Effects: Mitochondrial Dysfunction vs. Protein Aggregation

- However, non-acridine cholinesterase inhibitors (e.g., eserine) spare the ER, indicating scaffold-specific toxicity .

- Protein Aggregation Inhibition: Acridine derivatives (e.g., AIM4) inhibit TDP-43 amyloid aggregation in vitro and in yeast models, comparable to bis-ANS and Congo Red. These compounds modulate liquid-liquid phase separation (LLPS), a mechanism shared with non-acridine aromatic compounds .

Photodegradation and Environmental Impact

Under UV irradiation, acridine degrades into:

- Acridone and Dihydrodiol : On MgO surfaces .

- Protonated Acridine: Dominant on SiO₂, with minor ring-cleavage products (e.g., benzoic acid analogs) . Comparison: Unlike polycyclic aza-aromatics (e.g., benz[a]anthracene), acridine’s degradation pathway involves sequential oxidation and decarboxylation, producing non-toxic aliphatic byproducts .

Enzyme Inhibition: Chitinase vs. Kinases

- Chitinase Inhibition :

Spiro-acridine derivatives (e.g., compound 5) bind fungal chitinase (Chit33) via π-π interactions (Trp301) and H-bonds (Glu167, Asp117), achieving ∆G = -7.8 kcal/mol. Substitution patterns on the acridine ring dictate potency, with compound 5 outperforming analogs . - Kinase Inhibition: Acridine orange quenches lysosomal acidification in osteoclasts, unlike non-fluorescent kinase inhibitors (e.g., staurosporine). This property enables real-time tracking of lysosomal pH changes .

Data Tables

Table 1: Anti-Prion Activity of Acridine and Analogues

| Compound | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Acridine | 5.0 | Inhibits PrPC → PrPres conversion | |

| Tannic Acid | 0.2 | Reduces pre-formed PrPres | |

| DSS | 0.05 | Blocks PrPC conversion | |

| Quinacrine | >10 | Inactive in RT-QuIC |

Table 2: Photodegradation Products of Acridine

| Surface | Major Products | Minor Products | Reference |

|---|---|---|---|

| MgO | Acridone, Dihydrodiol | None | |

| SiO₂ | Protonated Acridine | Benzoic acid analogs | |

| Al₂O₃ | N/A (Limited degradation) | N/A |

Q & A

Q. What are the optimal synthetic routes for acridine derivatives, and how can their purity be validated?

Acridine derivatives are typically synthesized via multi-step organic reactions. For example, 4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is synthesized by condensing 4-fluorobenzaldehyde with an acridine precursor in the presence of a base to form an imine linkage . Post-synthesis, purity validation should involve analytical reverse-phase HPLC for separation efficiency and MALDI-TOF mass spectrometry for molecular weight confirmation. For structural confirmation, UV-Vis spectroscopy (e.g., ε420 = 5500 for acridine content) and amino acid analysis post-hydrolysis are recommended .

Q. How can researchers characterize the acid-base reactivity of acridine under varying conditions?

Acridine acts as a weak tertiary base, forming salts with strong acids that decompose in boiling water. Stability tests under concentrated alkali or HCl can confirm its resistance to degradation. Nitration with HNO3 yields 2- and 4-nitroacridine, while reduction produces acridane (9,10-dihydroacridine). Oxidation pathways diverge: strong oxidants yield acridinic acid (quinoline-2,3-dicarboxylic acid), whereas milder conditions form acridone . Use spectroscopic methods (e.g., NMR, IR) to track functional group transformations and quantify products via HPLC .

Q. What methodologies are effective for assessing the biological activity of but-2-ynedioic acid derivatives?

Derivatives like (E)-but-2-enedioic acid can be evaluated for binding affinity using in vitro enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) or cellular models for anti-inflammatory activity. Structural modifications, such as introducing ethylpiperidine groups, enhance selectivity; molecular docking studies can predict binding modes to targets like cyclooxygenase . Pair these with in vivo pharmacokinetic studies to assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How can computational models resolve contradictions in acridine’s photocatalytic alkylation mechanisms?

Contradictions arise from competing alkylation pathways (e.g., N- vs. S-alkylation). Density functional theory (DFT) studies reveal that acridine’s N-alkylation has a higher activation barrier (30.1 kcal/mol) due to steric repulsion and distortion energy compared to sulfonic acid’s S-alkylation (22.3 kcal/mol). Use the activation strain model (ASM) to partition energy into distortion and interaction components. ALMO-EDA(solv) analysis further quantifies electrostatic, polarization, and dispersion contributions, guiding catalyst design to favor kinetically accessible pathways .

Q. How do structural modifications of acridine derivatives influence anti-aggregation activity in neurodegenerative models?

Acridine’s planar structure disrupts prion protein (PrP) aggregation, as shown by real-time quaking-induced conversion (RT-QuIC) assays. Fluorescence quenching (e.g., thioflavin T) quantifies aggregate reduction. Derivatives with electron-withdrawing groups (e.g., -NO2) enhance π-π stacking with PrP β-sheets, while hydrophilic substituents improve solubility for in vivo applications. Compare dose-response curves and time-to-saturation metrics to optimize inhibitory potency .

Q. What experimental strategies reconcile discrepancies in acridine’s redox behavior across studies?

Divergent oxidation products (acridone vs. acridinic acid) depend on reaction conditions. Use controlled experiments with varying oxidants (e.g., KMnO4 vs. CrO3), solvents, and temperatures. Monitor intermediates via LC-MS and electron paramagnetic resonance (EPR) to detect radical species. For reduction, compare catalytic hydrogenation (H2/Pd-C) versus chemical reductants (NaBH4), analyzing dihydroacridine ratios via GC-MS .

Q. How can researchers design acridine-but-2-ynedioic acid hybrids for dual-targeted therapies?

Hybrids leverage acridine’s DNA intercalation and but-2-ynedioic acid’s enzyme inhibition. Synthesize conjugates via click chemistry (e.g., CuAAC) and validate linker stability under physiological pH. Screen for dual activity using cytotoxicity assays (e.g., MTT on cancer cells) and target-specific assays (e.g., HDAC inhibition). Molecular dynamics simulations predict synergistic binding to DNA-enzyme complexes .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on acridine’s biological efficacy in different cell lines?

Contradictions may stem from cell-specific uptake or metabolic differences. Conduct comparative studies using isogenic cell lines to isolate genetic variables. Quantify intracellular acridine levels via LC-MS and correlate with activity (e.g., IC50). Use siRNA knockdown to identify resistance mechanisms (e.g., efflux pumps) .

Q. What statistical approaches validate reproducibility in acridine-based photocatalytic studies?

Employ Bayesian statistics to quantify uncertainty in kinetic data (e.g., Gibbs free energy barriers). Replicate experiments across labs with standardized protocols (e.g., light intensity, solvent purity). Use control reactions (e.g., without photocatalyst) to baseline-correct yields. Report confidence intervals for turnover numbers (TON) and quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.